Ristomycin A, monosulfate is a naturally occurring compound primarily derived from the fermentation of the actinobacterium Amycolatopsis lurida. It is classified as an antibiotic and is known for its efficacy against certain bacterial infections. This compound has garnered interest in scientific research due to its unique structural properties and potential therapeutic applications.
Ristomycin A, monosulfate falls under the category of polyketide antibiotics. These compounds are characterized by their complex structures and are produced by various microorganisms. The classification highlights its relevance in medicinal chemistry, particularly in the development of new antimicrobial agents.
The synthesis of ristomycin A, monosulfate involves a biotechnological approach through microbial fermentation. The process typically includes:
The fermentation parameters such as temperature, pH, and duration are meticulously controlled to optimize yield and quality. The specific conditions can vary based on the strain of Amycolatopsis used and the desired properties of the final product .
Ristomycin A, monosulfate has a complex molecular structure that contributes to its biological activity. The compound features a polyketide backbone with multiple functional groups that enhance its interaction with bacterial targets.
These structural characteristics are crucial for understanding how ristomycin A, monosulfate interacts with biological systems.
Ristomycin A, monosulfate undergoes various chemical reactions that can modify its structure and activity:
The specific reagents and conditions required for these reactions depend on the desired outcome and the stability of ristomycin A, monosulfate under different environments .
Ristomycin A, monosulfate exerts its antimicrobial effects primarily by inhibiting bacterial protein synthesis. It binds to ribosomal RNA within bacterial ribosomes, disrupting translation processes essential for bacterial growth and reproduction.
Research indicates that ristomycin A has a selective action against Gram-positive bacteria, making it a valuable tool in treating infections caused by resistant strains . Its mechanism highlights the importance of targeting ribosomal functions in antibiotic design.
Relevant data on these properties are crucial for formulating effective drug delivery systems and ensuring patient safety during treatment .
Ristomycin A, monosulfate is primarily utilized in scientific research for:
These applications underscore the compound's significance in both basic research and clinical settings, contributing to advancements in antibiotic therapy .
The discovery that Amycolatopsis japonicum MG417-CF17 possesses a silent ristomycin A biosynthetic gene cluster (BGC) revolutionized understanding of cryptic metabolite activation in actinomycetes. Under standard laboratory conditions, this strain showed no antibiotic production despite genomic evidence of a 29.6 kb glycopeptide BGC. Researchers overcame this silence by introducing the bbrAba gene—a pathway-specific transcriptional activator from the balhimycin producer Amycolatopsis balhimycina—via the integrative vector pRM4. This genetic intervention resulted in detectable ristomycin A production (≈12 mg/L), confirming cluster functionality and demonstrating that heterologous regulator expression can "awaken" silent pathways [1].
Further studies identified the native asrR gene within the ristomycin cluster (asr) of Amycolatopsis sp. TNS106 as a StrR-family regulator. Deletion of asrR abolished ristomycin A production and downstream transcription (genes orf5 to orf39), proving its essential role as a positive regulator. Overexpression of asrR using strong promoters (e.g., ermEp) increased ristomycin titers 60-fold (4.01 g/L in flasks), highlighting its biotechnological potential [4]. Both Bbr and AsrR bind conserved inverted repeats (IRs) within promoter regions—particularly the asrR operon and orf12 upstream sequences—to initiate transcription. Remarkably, they retain binding affinity even to probes containing only one 7-bp IR half-site, suggesting flexible DNA recognition [4].
Table 1: Transcriptional Regulators Activating Ristomycin A Biosynthesis
Regulator | Origin | Target Cluster | Binding Site | Effect on Titer |
---|---|---|---|---|
BbrAba | A. balhimycina | rist (cryptic) | Inverted repeats | Activates silent cluster (12 mg/L) |
AsrR | Amycolatopsis sp. TNS106 | asr (native) | asrR promoter, orf12 IGR | 60-fold increase (4.01 g/L) |
Chimeric regulators | Engineered fusions | asr/rist | Hybrid promoters | Up to 35% higher than wild-type |
The bbrAba gene encodes a 43 kDa protein with an N-terminal ParB-like domain and a central winged helix-turn-helix (wHTH) DNA-binding domain. When introduced into A. japonicum (strain MG417-CF17), it activated the entire 34-gene ristomycin BGC, spanning non-ribosomal peptide synthetase (NRPS) genes, oxygenases, glycosyltransferases, and halogenases. Transcriptomic analysis confirmed upregulation of rspA, rspB, and hal genes by 8–12-fold compared to the wild-type strain [1]. This cross-species compatibility arises because Bbr recognizes conserved cis-elements in glycopeptide BGC promoters, enabling activation despite phylogenetic distance.
Site-directed mutagenesis revealed functional modularity: The ParB-like domain (residues 1–120) is indispensable for transcriptional activation but not DNA binding. Mutants lacking this domain (ΔParB-Bbr) bound target DNA in vitro but failed to induce ristomycin production in vivo. Conversely, mutations in the wHTH domain (e.g., R212A) abolished DNA binding entirely [4]. This separation of function enables engineering chimeric regulators—fusing the ParB-like domain of Bbr to DNA-binding domains from other regulators—which boosted titers 35% beyond native Bbr in some constructs [4].
Table 2: Impact of bbrAba Expression on Ristomycin A Production
Host Strain | Expression System | Ristomycin A Yield | Key Biosynthetic Genes Activated |
---|---|---|---|
A. japonicum MG417-CF17 (wild-type) | None | Not detectable | Silent cluster |
A. japonicum/pRM4-bbrAba | Constitutive ermEp | 12 mg/L | rpsA, rpsB, hal, gtfA |
Amycolatopsis sp. TNS106 ΔasrR + pSET-bbr | Integrated bbrAba | 3.2 g/L | orf12–orf39 (entire asr operon) |
Engineered A. lurida | Chromosomal bbrAba knock-in | 850 mg/L | Cross-species activation confirmed |
Type III glycopeptide BGCs (e.g., ristomycin, teicoplanin) exhibit distinct evolutionary trajectories versus type I (vancomycin, balhimycin). Analysis of 43 Amycolatopsis genomes revealed the ristomycin (rist) cluster consistently harbors genes for a heptapeptide backbone featuring 3,5-dihydroxyphenylglycine (Dpg3) and β-hydroxytyrosine (β-Ht6), differentiating it from type I scaffolds. Crucially, rist clusters encode a cytochrome P450 (AsrO/RisO) that catalyzes the C-O cross-link between Hpg1–Dpg3, a signature modification absent in type I glycopeptides [1] [6].
Genomic synteny analysis across A. japonicum, A. lurida, and Amycolatopsis sp. TNS106 shows conserved NRPS module organization:
However, glycosylation patterns diverge: A. lurida incorporates a mannose-glucose disaccharide, whereas A. japonicum adds rhamnose-glucose. This variability maps to glycosyltransferase (Gtf) subtypes—GtfC in A. lurida versus GtfE in A. japonicum—explaining structural differences in mature ristomycin analogs [6]. Horizontal transfer is evidenced by rist-like clusters in non-Amycolatopsis genera (e.g., Pseudonocardia), sharing >75% NRPS sequence identity but embedded in genomic islands with transposase remnants [6] [10].
Table 3: Phylogenetic Distribution of Type III Glycopeptide Clusters in Actinomycetes
Phylogenetic Lineage | Representative Species | Glycopeptide BGCs | Unique Features |
---|---|---|---|
Amycolatopsis Clade A | A. orientalis, A. japonica | Ristomycin, Teicoplanin | Complete rist cluster with dahpsec |
Amycolatopsis Clade B | A. balhimycina, A. keratiniphila | Balhimycin (Type I) | Lacks type III-specific P4501-3 |
Amycolatopsis Clade C | A. lurida, A. pretoriensis | Ristomycin, Chloroeremomycin | Divergent glycosyltransferases |
Pseudonocardia spp. | P. autotrophica | Ristomycin-like | Truncated NRPS; no halogenase |
Core enzymes in ristomycin biosynthesis exhibit deep phylogenetic conservation. The dihydroxyphenylglycine (Dpg) biosynthesis machinery—DpgA–D—shares >90% amino acid identity across A. japonicum, A. lurida, and A. balhimycina, indicating vertical inheritance from a glycopeptide-producing ancestor [1] [6]. Similarly, the NRPS adenylation domains specific for Hpg (A1,4,5 domains) and Dpg (A3,7) show <5% divergence among type III producers, contrasting with 15–20% divergence from type I NRPSs [3].
Metabolic engineering revealed critical adaptations in primary metabolism: Type III BGCs universally encode secondary metabolic variants of shikimate pathway enzymes—DAHP synthase (dahpsec) and prephenate dehydrogenase (pdhsec). Unlike their primary metabolic counterparts, Dahpsec is insensitive to feedback inhibition by aromatic amino acids. Overexpression of dahpsec in A. japonicum/pRM4-bbrAba increased ristomycin titers 3.5-fold by enhancing precursor supply (4-hydroxyphenylpyruvate for Hpg/Dpg synthesis) [2]. Conversely, pdhsec deletion had negligible effects, suggesting its role is fine-tuning-oriented [2] [4].
Horizontal acquisition supplements vertical inheritance: The ristomycin halogenase hal shares 99% identity with that of the chloroeremomycin cluster (cep) from A. orientalis, but only 70% with bal from A. balhimycina. This suggests lateral transfer between type III producers within Amycolatopsis Clade C [6]. Similarly, the rhamnosyltransferase gtfE in A. japonicum is phylogenetically closer to Streptomyces glycosyltransferases than to A. lurida's gtfC, indicating independent horizontal acquisition [3] [6].
Table 4: Conserved Enzymes in Ristomycin A Biosynthesis Across Amycolatopsis
Enzyme Class | Key Genes | Conservation (%) | Function | Regulatory Role |
---|---|---|---|---|
Shikimate pathway | dahpsec, pdhsec | 85–92 | Precursor supply (Hpg/Dpg) | Overexpression ↑ titer 3.5× |
NRPS assembly | rpsA, rpsB | 88–95 | Heptapeptide backbone synthesis | Core scaffold conservation |
Oxidative crosslinking | oxyA–E, asrO | 78–90 | Cyclization/rigidification | Type III-specific P4501-3 |
Glycosylation | gtfA, gtfE | 65–70 | Sugar attachment | Structural diversification |
The evolutionary trajectory of ristomycin biosynthesis combines vertical inheritance of core enzymes with horizontal acquisition of tailoring genes, enabling structural diversification while preserving bioactivity. This modular conservation provides a roadmap for genome mining—prioritizing strains within Amycolatopsis Clades A and C that retain intact dahpsec-NRPS-P4501-3 modules offers the highest likelihood of discovering novel type III glycopeptides [6] [10].
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